![molecular formula C22H24N2O4S B2641183 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893352-96-0](/img/structure/B2641183.png)

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

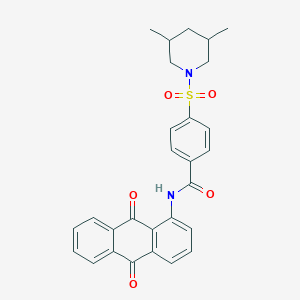

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMEB is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the potential of this compound as an anticancer agent. It inhibits telomerase and triggers caspase activation, possibly through oxidative mechanisms . Further studies are needed to understand its precise mode of action and evaluate its efficacy against specific cancer types.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used reagent for assessing cell viability. Actively respiring cells convert MTT into an insoluble purple formazan, which can be quantified by measuring optical density . Researchers employ this assay to evaluate the impact of compounds like 3,4,5-trimethoxybenzoate on cell health.

- Compound 374 (a derivative of 3,4,5-trimethoxybenzoate) has been investigated for its inhibitory effects on Taq polymerase, an essential enzyme in PCR. Understanding its interactions with enzymes provides insights into potential therapeutic applications .

- Some phenolic compounds, including trimethoxybenzoates, exhibit neuroprotective properties. Investigating whether 3,4,5-trimethoxybenzoate protects neurons from oxidative stress or neurodegenerative conditions could be valuable .

- Researchers have synthesized and characterized derivatives of 3,4,5-trimethoxybenzoate. Crystal structures of these compounds provide valuable information about their conformations, intermolecular interactions, and potential binding sites .

Anticancer Properties

Cell Viability Assays

Enzyme Inhibition Studies

Neuroprotective Effects

Crystallography and Structural Studies

Wirkmechanismus

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biochemical changes .

Biochemical Pathways

The biochemical pathways affected by 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they likely affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-14-19(29-22(24-14)15-8-6-5-7-9-15)10-11-23-21(25)16-12-17(26-2)20(28-4)18(13-16)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCUIQVXYBLUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)

![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)

![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![Tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2641121.png)

![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)